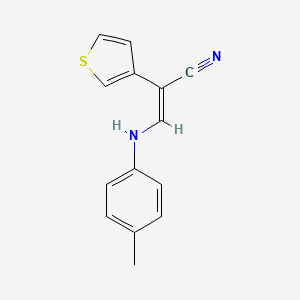

2-(3-Thienyl)-3-(4-toluidino)acrylonitrile

Description

Historical Context and Evolution of Acrylonitrile (B1666552) Derivatives

Acrylonitrile (CH₂=CHCN) was first synthesized in 1893 by French chemist Charles Moureu. cbijournal.comnih.gov For decades, it remained largely a laboratory curiosity. nih.gov Its industrial significance began to emerge in the 1930s and surged during World War II, driven by the demand for nitrile rubbers, a copolymer of acrylonitrile and butadiene. nih.govresearchgate.net Early production methods were often complex and expensive, initially based on the catalytic dehydration of ethylene (B1197577) cyanohydrin or the addition of hydrogen cyanide to acetylene. chemicalbook.com

A major breakthrough occurred in the late 1950s with the development of the Sohio process, a more cost-effective method involving the catalytic ammoxidation of propylene. nih.govsemanticscholar.org This innovation made high-purity acrylonitrile abundant and inexpensive, paving the way for its widespread use as a monomer. nih.gov This led to the development of a vast range of polymers and copolymers, including acrylic fibers, styrene-acrylonitrile (SAN), and acrylonitrile butadiene styrene (B11656) (ABS) plastics. cbijournal.comsemanticscholar.org

Beyond polymers, the unique reactivity of acrylonitrile's vinyl group and nitrile functionality has made it a versatile building block in organic synthesis. nih.govyoutube.com This has led to the creation of a diverse array of acrylonitrile derivatives. These derivatives are now recognized as important scaffolds in medicinal chemistry, found in numerous natural products and marketed drugs. mdpi.com

Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Functional Materials

Thiophene (C₄H₄S) is an aromatic five-membered heterocyclic compound containing a sulfur atom. researchgate.netarkat-usa.org It was first discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609). researchgate.net The thiophene ring is considered electron-rich and aromatic, though slightly less so than benzene, which allows it to undergo a wide range of electrophilic substitution reactions. researchgate.netclockss.org This reactivity makes it a crucial building block in organic synthesis. wikipedia.org

The versatility of thiophene chemistry has been harnessed to create a wide array of functional molecules. In medicinal chemistry, the thiophene moiety is a common bioisostere for the benzene ring, meaning it can often replace a benzene ring in a biologically active compound without loss of activity. researchgate.netarkat-usa.org This has led to its incorporation into numerous pharmaceuticals, including the antiplatelet drug clopidogrel (B1663587) and the antipsychotic olanzapine. thieme-connect.com Thiophene derivatives have been reported to possess a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. bhu.ac.innih.gov

In the realm of materials science, thiophene-based compounds are paramount. Their electronic properties have led to extensive research into oligo- and polythiophenes for applications in organic electronics. thieme-connect.com These materials are used as organic semiconductors in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. organic-chemistry.orggoogle.com

Overview of N-Substituted Acrylonitrile Derivatives and Their Chemical Space

N-substituted acrylonitrile derivatives are a broad class of compounds characterized by a nitrogen atom attached to the β-carbon of the acrylonitrile backbone. The introduction of a nitrogen substituent significantly influences the electronic properties and chemical reactivity of the molecule, expanding its functional diversity. These compounds are often synthesized via Knoevenagel condensation, a reaction between a compound with an active methylene (B1212753) group (like a substituted acetonitrile) and a carbonyl compound. researchgate.netbhu.ac.in

The chemical space of N-substituted acrylonitriles is vast, owing to the wide variety of amines that can be incorporated into the structure. This allows for fine-tuning of the molecule's properties, such as its polarity, solubility, and ability to engage in intermolecular interactions like hydrogen bonding. nih.gov This tunability is particularly valuable in drug design and materials science.

In medicinal chemistry, N-substituted acrylonitriles have been investigated as inhibitors of various enzymes and receptors. For instance, novel N-substituted benzimidazole-based acrylonitriles have been synthesized and evaluated as potential tubulin polymerization inhibitors for anticancer applications. nih.govrsc.org The N-substituent plays a critical role in the molecule's ability to bind to its biological target.

Table 1: General Properties of Parent Compounds

| Property | Acrylonitrile | Thiophene |

|---|---|---|

| Formula | C₃H₃N | C₄H₄S |

| Molar Mass | 53.06 g/mol | 84.14 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 77 °C | 84 °C |

| Key Features | Vinyl group, Nitrile group | Aromatic, Sulfur heterocycle |

Data sourced from references cbijournal.comresearchgate.netnih.gov

Specific Context of 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile within Thiophene-Acrylonitrile Architectures

The compound this compound (CAS No. 1164478-97-0) represents a specific molecular architecture that combines the key features discussed previously. chemspider.com It integrates a thiophene ring, an acrylonitrile backbone, and an N-substituted aromatic amine (p-toluidine).

Table 2: Structural Components of this compound

| Component | Structure | Contribution to Final Molecule |

|---|---|---|

| Thiophene | C₄H₄S (connected at position 3) | Provides an electron-rich aromatic heterocycle, influencing electronic properties and potential for π-stacking interactions. |

| Acrylonitrile | -C(CN)=CH- | Forms the core backbone, featuring an electron-withdrawing nitrile group and a C=C double bond that allows for E/Z isomerism. |

| p-Toluidine (B81030) | H₂N-C₆H₄-CH₃ | Acts as the N-substituent, providing a secondary amine linkage and an additional aromatic ring, affecting solubility and steric properties. |

While specific research detailing the synthesis and properties of this compound is not widely published, its structure suggests a probable synthetic route via a condensation reaction. A likely pathway involves the reaction of 3-thienylacetonitrile with an activated derivative of p-toluidine, such as an N,N-dimethylformamide dimethyl acetal (B89532) adduct or similar electrophilic species. This type of reaction is common for creating enamines and related structures. For example, the synthesis of similar structures like (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile involves a base-catalyzed reaction between indole-3-carboxaldehyde (B46971) and thiophene-3-acetonitrile.

The combination of the electron-donating toluidino group and the electron-rich thienyl group, bridged by the electron-accepting acrylonitrile core, creates a "push-pull" electronic system. Such systems are of significant interest in materials science for their potential nonlinear optical (NLO) properties. The specific substitution pattern—a 3-thienyl group and a 4-toluidino group—will define the molecule's precise stereochemistry, electronic profile, and potential applications, distinguishing it from other isomers like those with a 2-thienyl group. Research on related 3-aryl-2-(2-thienyl)acrylonitriles has shown their potential as kinase inhibitors in anticancer studies, suggesting a possible, though unexplored, avenue for the biological activity of this specific compound. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-11-2-4-14(5-3-11)16-9-13(8-15)12-6-7-17-10-12/h2-7,9-10,16H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMLJJBCDLNKTP-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Organic Reaction Strategies

Knoevenagel Condensation and its Variants for Acrylonitrile (B1666552) Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, particularly for creating α,β-unsaturated products. wikipedia.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgthermofisher.com The structure of 2-(3-thienyl)-3-(4-toluidino)acrylonitrile, which is a type of enaminonitrile, suggests a modified Knoevenagel-type approach is a highly plausible synthetic route.

The traditional Knoevenagel condensation proceeds through a series of steps: deprotonation of the active methylene compound by a base to form an enolate, nucleophilic attack of the enolate on the carbonyl carbon, and subsequent dehydration to yield the unsaturated product. numberanalytics.com

A variety of catalysts can be employed to facilitate this reaction, with the choice significantly impacting reaction rate and yield. numberanalytics.com Weakly basic amines are common catalysts, with piperidine (B6355638) and pyridine (B92270) being classic examples. wikipedia.orgnumberanalytics.com The reaction conditions are also influenced by the solvent, with polar solvents like ethanol (B145695) or dimethylformamide (DMF) being frequently used. numberanalytics.com In some cases, the removal of the water byproduct, for instance, through azeotropic distillation, can drive the reaction equilibrium toward the product. thermofisher.com Both acidic and basic sites on a catalyst's surface can be necessary for achieving high reaction rates. rsc.org

Table 1: Typical Catalysts and Solvents for Knoevenagel Condensation

| Catalyst Type | Examples | Common Solvents |

|---|---|---|

| Basic Amines | Piperidine, Pyridine, Diethylamine | Ethanol, Methanol |

| Ammonium Salts | Ammonium Acetate | Acetic Acid, Toluene |

| Solid Bases | Potassium Phosphate, Alumina | Ethanol, Solvent-free |

| Lewis Acids | ZnCl₂, TiCl₄ | Dichloromethane (DCM) |

The specific structure of this compound points to 3-thiopheneacetonitrile (B78040) as the active methylene precursor and p-toluidine (B81030) (a substituted aniline) as the source of the amino group. The direct condensation of these two precursors requires a third component to provide the methine carbon (=CH-) that links the toluidino group to the acrylonitrile framework.

A highly effective method for this transformation is the one-pot reaction of the active methylene compound (3-thiopheneacetonitrile) and the amine (p-toluidine) with an orthoformate, such as triethyl orthoformate. This reaction is a well-established route for the synthesis of enaminonitriles. The reaction likely proceeds through the initial formation of an electrophilic intermediate from the orthoformate and p-toluidine, which is then attacked by the carbanion generated from 3-thiopheneacetonitrile. This approach has been successfully used for the synthesis of various substituted 3-aminoacrylonitrile derivatives. researchgate.net

Another variation involves reacting the active methylene compound first with triethyl orthoformate to form an ethoxymethylene intermediate, which is then treated with the aniline (B41778) to yield the final enaminonitrile product via nucleophilic substitution.

Alternative Synthetic Routes to Thiophene-Acrylonitrile Scaffolds

While condensation reactions are a primary route, other advanced synthetic strategies can be employed to construct thiophene-acrylonitrile scaffolds, often providing access to complex molecular architectures with high efficiency.

The Michael addition, or conjugate addition, is a powerful tool for C-C bond formation. researchgate.net This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net In the context of synthesizing thiophene-acrylonitrile scaffolds, a thia-Michael addition can be a key step. srce.hrlew.ro For instance, a suitably functionalized thiol can act as a nucleophile, adding to an activated olefin. srce.hr

While not a direct route to the target molecule itself, Michael additions are fundamental in building precursors for subsequent cyclization into thiophene (B33073) rings. For example, a Michael addition could be followed by an intramolecular condensation or cyclization step to form the thiophene ring system, onto which the acrylonitrile functionality could be installed in a later step.

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. wikipedia.org These reactions increase molecular complexity rapidly and are valued for their atom economy. wikipedia.org Synthetic routes to thiophene derivatives often employ such strategies. bohrium.com

A potential cascade approach to a related structure could involve an initial intermolecular reaction, such as a Michael addition, which then creates a new functionality that triggers a subsequent intramolecular cyclization to form the thiophene ring. acs.org Organocatalytic cascade reactions, for example, have been developed to generate highly functionalized heterocyclic systems, including chromanes and polycyclic indoles, demonstrating the power of this approach. acs.org

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov MCRs are highly convergent and efficient for building complex molecular scaffolds. nih.gov The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes, which are structurally related to the target compound. bohrium.comresearchgate.net This reaction typically involves a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base. researchgate.net

By strategically choosing the starting components, MCRs can provide a direct entry to polysubstituted thiophenes. bohrium.com A hypothetical MCR to access a scaffold similar to this compound could involve a one-pot condensation of a thiophene-containing precursor, an amine, and a cyanide source under specific catalytic conditions. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for generating diverse heterocyclic libraries. nih.gov

Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the optimization of reaction parameters for the synthesis of this compound that includes specific experimental data tables for solvent, catalyst, and temperature effects.

General synthetic strategies for closely related enaminonitriles and acrylonitrile derivatives, such as the Knoevenagel condensation, typically involve the optimization of the parameters you have outlined. For these related compounds, researchers have systematically investigated the impact of different solvents, catalysts (both basic and acidic), and temperature ranges to maximize reaction yields and selectivity. However, applying this general information to the specific case of this compound without direct experimental evidence would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.

Therefore, the requested content, particularly the data tables and detailed research findings for each subsection (2.3.1, 2.3.2, and 2.3.3) concerning this compound, cannot be generated at this time.

Reaction Mechanisms and Mechanistic Elucidation Studies

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for elucidating the mechanisms of complex organic reactions. researchgate.net These studies provide detailed insights into the reaction pathways, the structures of transition states, and the energetics of the reaction, which are often difficult to determine experimentally.

While specific DFT studies on the formation of 2-(3-thienyl)-3-(4-toluidino)acrylonitrile are not available in the current literature, the principles can be inferred from studies on analogous Knoevenagel condensations. researchgate.net A typical DFT study of such a reaction would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: The electronic energies of all optimized structures are calculated. These energies are then used to determine the activation energies and reaction enthalpies.

For the Knoevenagel condensation, DFT studies on related systems have identified key transition states corresponding to the initial nucleophilic attack of the carbanion (from the deprotonated thienylacetonitrile) on the carbonyl carbon and the subsequent dehydration step. mdpi.com The geometry of these transition states provides crucial information about the bond-forming and bond-breaking processes.

To illustrate the type of data generated from such studies, the following table presents hypothetical relative energies for the key species in the formation of a generic acrylonitrile (B1666552) via a Knoevenagel condensation, as would be calculated by DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-(3-Thienyl)acetonitrile + Carbonyl precursor | 0.0 |

| Intermediate 1 (Anion) | Carbanion of 2-(3-thienyl)acetonitrile | +15.2 |

| Transition State 1 (TS1) | Transition state for the nucleophilic attack of the carbanion | +25.8 |

| Intermediate 2 (Adduct) | Adduct from the nucleophilic attack | -5.4 |

| Transition State 2 (TS2) | Transition state for the dehydration step | +18.3 |

| Products | 2-(3-Thienyl)-3-(substituted)acrylonitrile + Water | -12.7 |

Note: The data in this table is illustrative and based on typical values for Knoevenagel condensations. It does not represent actual calculated values for the specific target compound.

In many Knoevenagel condensations, the initial deprotonation of the active methylene (B1212753) compound or the subsequent C-C bond formation can be the rate-determining step, depending on the reaction conditions and the nature of the catalyst. organic-chemistry.org DFT calculations can precisely identify the RDS by comparing the activation barriers of all elementary steps. For instance, if the energy barrier for the dehydration step (TS2) is significantly higher than that for the initial nucleophilic attack (TS1), then dehydration would be the rate-determining step.

Elucidation of Specific Reaction Intermediates

The Knoevenagel condensation proceeds through a series of well-defined intermediates. wikipedia.org For the synthesis of this compound, the following intermediates are proposed based on the general mechanism:

Thienylacetonitrile Carbanion: In the presence of a base, the acidic proton on the carbon adjacent to the cyano group in 2-(3-thienyl)acetonitrile is removed to form a resonance-stabilized carbanion. The negative charge is delocalized over the carbon and the nitrogen of the nitrile group.

Aldol-type Adduct: The thienylacetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or a related electrophile. This results in the formation of a β-hydroxy nitrile intermediate (an aldol-type adduct).

Alkoxide Intermediate: The initial adduct exists as an alkoxide before protonation.

Dehydration Precursor: The β-hydroxy nitrile is the direct precursor to the final product.

While these intermediates are often transient and difficult to isolate, their existence is supported by a wealth of mechanistic studies on related reactions. rsc.org In some cases, stable intermediates have been isolated and characterized, providing direct evidence for the proposed reaction pathway.

Stereochemical Outcomes and Control of E/Z Isomerism in Acrylonitrile Formation

The formation of the carbon-carbon double bond in the final step of the Knoevenagel condensation can lead to the formation of two possible geometric isomers: the E-isomer and the Z-isomer. studymind.co.uk The relative orientation of the substituents on the double bond defines the stereochemistry of the product.

The E/Z selectivity of the Knoevenagel condensation is influenced by several factors:

Steric Hindrance: The steric bulk of the substituents on the reactants plays a crucial role. The thermodynamically more stable isomer, which is usually the one with the larger groups on opposite sides of the double bond (E-isomer), is often the major product. youtube.com

Reaction Conditions: The choice of solvent, catalyst, and reaction temperature can influence the isomeric ratio. For example, a protic solvent might favor the formation of one isomer through specific hydrogen bonding interactions with the transition state.

Electronic Effects: The electronic properties of the substituents can affect the stability of the transition states leading to the E and Z isomers.

Reversibility: If the final dehydration step is reversible, the product distribution will be governed by the thermodynamic stability of the isomers. wikipedia.org

In many cases, the Knoevenagel condensation shows high stereoselectivity, often yielding predominantly one isomer.

Quantum chemical calculations can be employed to predict the preferred isomeric outcome of the reaction. researchgate.net By calculating the relative energies of the E and Z isomers, the thermodynamically more stable product can be identified. Furthermore, the energy profiles of the reaction pathways leading to both isomers can be computed to determine the kinetically favored product.

The following table provides a hypothetical comparison of the calculated thermodynamic stabilities of the E and Z isomers of this compound.

| Isomer | Description | Relative Stability (kcal/mol) |

| E-isomer | The 3-thienyl and 4-toluidino groups are on opposite sides of the C=C bond. | 0.0 |

| Z-isomer | The 3-thienyl and 4-toluidino groups are on the same side of the C=C bond. | +2.5 |

Note: The data in this table is illustrative. In a real scenario, the E-isomer is typically more stable due to reduced steric strain.

Such computational predictions are valuable for understanding the factors that control stereoselectivity and for designing synthetic routes that favor the formation of a desired isomer.

Advanced Spectroscopic and Diffraction Based Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be necessary for the complete assignment of all protons and carbons in 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile and to confirm the connectivity and spatial relationships of the atoms.

Proton (¹H) NMR Analysis for Aromatic and Vinylic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thienyl and toluidine rings, as well as the vinylic proton.

Aromatic Protons: The protons of the 3-substituted thienyl ring would likely appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm). Similarly, the protons on the 4-toluidine ring would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, also in the aromatic region.

Vinylic Proton: A singlet corresponding to the vinylic proton (=CH-) is anticipated. Its chemical shift would be influenced by the electron-withdrawing cyano group and the electron-donating toluidino group.

Toluidine Protons: The N-H proton of the toluidino group would appear as a broad singlet, and the methyl (-CH₃) protons would give a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm).

A hypothetical ¹H NMR data table is presented below based on typical chemical shift ranges for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic-H | 7.5 - 8.5 | Singlet |

| Thienyl-H | 7.0 - 8.0 | Multiplets |

| Toluidino-H (aromatic) | 6.8 - 7.5 | Doublets |

| NH | 8.0 - 9.0 | Broad Singlet |

| CH₃ | 2.2 - 2.5 | Singlet |

Carbon-13 (¹³C) NMR for Backbone and Substituent Carbons

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Nitrile Carbon: The carbon of the cyano group (-C≡N) is expected to resonate in the range of 115-125 ppm.

Vinylic Carbons: The two carbons of the acrylonitrile (B1666552) backbone (C=C) would show signals in the olefinic region, with the carbon attached to the cyano group appearing more downfield.

Aromatic Carbons: The carbons of the thienyl and toluidine rings will appear in the aromatic region (approximately 110-150 ppm). The chemical shifts will be influenced by the substituents on each ring.

Methyl Carbon: The carbon of the methyl group on the toluidine ring is expected in the upfield region of the spectrum (around 20-25 ppm).

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 125 |

| Vinylic Carbons | 100 - 150 |

| Thienyl Carbons | 120 - 140 |

| Toluidino Carbons (aromatic) | 115 - 150 |

| CH₃ | 20 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOE) for Connectivity and Spatial Relationships

To definitively assign all proton and carbon signals and to understand the molecule's three-dimensional structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to identify adjacent protons in the thienyl and toluidine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the different fragments of the molecule, for instance, confirming the link between the vinylic proton and the carbons of the thienyl and toluidino rings.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry around the C=C double bond (E/Z isomerism).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group should be observed in the range of 2210-2260 cm⁻¹. researchgate.netresearchgate.net

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylonitrile moiety and the aromatic rings would appear in the 1500-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the toluidino group would likely be found in the 1250-1350 cm⁻¹ region.

Aromatic Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would be visible in the fingerprint region (600-900 cm⁻¹).

A table of expected FT-IR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C≡N Stretch | 2210 - 2260 | Strong, Sharp |

| C=C Stretch (alkene & aromatic) | 1500 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

The symmetric stretching vibrations of the aromatic rings.

The C=C double bond stretching, which is often strong in the Raman spectrum.

The C≡N nitrile stretch, which is also typically a strong and sharp band in Raman spectra.

The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Electronic Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dictated by its conjugated π-electron system, which extends across the thienyl ring, the acrylonitrile bridge, and the toluidino moiety. The molecule's structure, featuring electron-donating (toluidino) and electron-withdrawing (cyano) groups connected by a π-bridge, classifies it as a push-pull or donor-π-acceptor system. This architecture gives rise to characteristic electronic transitions.

The absorption bands observed in the UV-Vis spectrum are primarily due to π → π* and n → π* transitions. youtube.comslideshare.net The high-energy absorptions, typically found in the shorter wavelength UV region, correspond to π → π* transitions within the aromatic thienyl and toluidine rings. The most significant feature for this class of compounds is often an intense absorption band at a longer wavelength, which is attributed to an intramolecular charge transfer (ICT) transition. nih.gov This ICT transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating toluidino and thienyl groups, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting acrylonitrile segment.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Spectral Region |

|---|---|---|---|

| π → π* | π bonding to π antibonding | Thienyl Ring, Toluidine Ring, C=C double bond | UV Region (200-350 nm) |

| n → π* | Non-bonding to π antibonding | Nitrogen lone pair (toluidino), Cyano group | UV-Vis Region (>300 nm) |

| Intramolecular Charge Transfer (ICT) | HOMO to LUMO | Entire Donor-π-Acceptor System | Vis Region (>350 nm) |

In Situ Spectroelectrochemical Methods for Redox State Analysis

In situ spectroelectrochemistry is a powerful technique used to study the electronic structure of a molecule as it undergoes oxidation or reduction. uni-halle.de By applying an electrochemical potential to a solution of the compound and simultaneously recording its UV-Vis-NIR spectrum, one can characterize the transient charged species (radical cations or anions) that are formed. uni-halle.deresearchgate.net

For a donor-π-acceptor molecule like this compound, electrochemical oxidation would remove an electron from the HOMO, creating a radical cation. This process would lead to significant changes in the absorption spectrum. The original ICT band would likely bleach, while new absorption bands corresponding to the radical cation would appear at lower energies (longer wavelengths), often in the near-infrared (NIR) region. uni-halle.de These new bands arise from electronic transitions involving the newly created singly occupied molecular orbital (SOMO). Similarly, electrochemical reduction would add an electron to the LUMO, forming a radical anion, which would also exhibit a distinct absorption spectrum. nih.govresearchgate.net Analysis of these spectral changes provides information on the stability and electronic nature of the compound's redox states. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns under electron impact (EI) or other ionization methods. nih.gov

The molecular formula for this compound is C₁₄H₁₂N₂S, corresponding to a monoisotopic mass of approximately 240.07 Da. In an EI-MS experiment, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 240.

The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of bonds within the acrylonitrile bridge and the loss of stable neutral fragments or radicals from the substituent rings. arkat-usa.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion/Fragment | Proposed Origin |

|---|---|---|

| 240 | [C₁₄H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 225 | [M - CH₃]⁺ | Loss of a methyl radical from the toluidine group |

| 134 | [C₇H₈N₂]⁺˙ or [C₇H₆S]⁺˙ | Cleavage of the vinyl bond, yielding the toluidinoacetonitrile radical cation or the thienyl-vinyl fragment |

| 106 | [C₇H₈N]⁺ | Toluidine fragment cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from the toluidine moiety |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uwaterloo.ca

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal X-ray diffraction analysis provides detailed information on molecular geometry, including precise bond lengths, bond angles, and dihedral angles, which define the conformation of the molecule in the solid state. carleton.edu

While specific crystallographic data for this compound were not found, data for the closely related analogue, (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile, offers insight into the likely structural features. nih.gov In this analogue, the olefinic bond connecting the two ring systems was found to have a Z geometry. The analysis reveals the planarity of the ring systems and the torsional angles between them. For this compound, one would expect the thienyl and toluidine rings to be twisted relative to the plane of the central acrylonitrile bridge due to steric hindrance. Key parameters of interest would be the C=C and C≡N bond lengths of the acrylonitrile unit and the C-S bond lengths within the thiophene (B33073) ring. mdpi.com

Table 3: Representative Bond Lengths and Angles from a Related Thienylacrylonitrile Structure ((Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile) nih.gov

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=C (olefinic) | ~1.35 Å |

| Bond Length | C-C≡N | ~1.44 Å |

| Bond Length | C≡N | ~1.14 Å |

| Bond Length | C-S (thiophene) | ~1.72 Å |

| Bond Angle | C=C-C (vinyl) | ~125° |

| Bond Angle | C-C≡N | ~178° |

Note: The data in Table 3 is for a structural analogue and serves as an estimation for the target compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. icdd.com Unlike single-crystal diffraction, which analyzes one perfect crystal, PXRD provides a diffraction pattern characteristic of the polycrystalline powder. This pattern serves as a fingerprint for the specific crystalline phase or polymorph of the compound. researchgate.netunibo.it

A PXRD analysis of a synthesized batch of this compound would reveal whether the material is crystalline or amorphous. If crystalline, the positions and intensities of the diffraction peaks in the resulting diffractogram could be used to identify the unit cell parameters and confirm the phase purity of the bulk material. icdd.com This is particularly important in materials science and pharmaceutical applications, where different crystalline forms of the same compound can have different physical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique employed for the detection and characterization of chemical species that possess unpaired electrons, known as paramagnetic species. This method is particularly invaluable for studying radical species, transition metal complexes, and other molecules in a triplet state. The fundamental principle of EPR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it instead observes the transitions of electron spins in the presence of an applied magnetic field.

Despite the utility of EPR spectroscopy in characterizing radical species, a thorough review of scientific literature reveals a notable absence of specific studies on the radical species of this compound. While research has been conducted on related molecular structures containing thienyl or acrylonitrile moieties, this specific compound has not been the subject of EPR spectroscopic analysis in published research. The characterization of its potential radical cations or anions, which could be generated through oxidation or reduction processes, remains an unexplored area of its chemical properties.

Consequently, detailed research findings, including specific g-values, hyperfine coupling constants, and spin densities, which are critical parameters obtained from EPR spectra for the elucidation of a radical's electronic structure and environment, are not available for this compound. The generation and stabilization of a radical from this precursor would likely depend on the specific chemical or electrochemical conditions employed, and the resulting species' characteristics would be influenced by the delocalization of the unpaired electron across the thienyl, acrylonitrile, and toluidino fragments of the molecule.

Without experimental data, any discussion of the EPR spectroscopic features of radical species of this compound would be purely speculative. Further empirical research is required to generate and analyze these potential radical species to provide a scientifically accurate characterization.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. These are typically performed using density functional theory (DFT) or other quantum chemical methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energetics) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a molecule like 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile, the HOMO would likely be distributed over the electron-rich thienyl and toluidino rings, while the LUMO would be expected to have significant contributions from the electron-withdrawing acrylonitrile (B1666552) group.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Expected Value Range | Significance |

| HOMO Energy | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 2 to 4 eV | Chemical reactivity and stability |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific calculations for this compound are required for accurate data.

Charge Distribution Analysis (e.g., Molecular Electrostatic Potential - MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the nitrogen atom of the nitrile group and the sulfur atom of the thienyl ring would be expected to be regions of negative electrostatic potential, while the hydrogen atoms, particularly the one on the toluidino nitrogen, would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals, which are indicative of stabilizing intramolecular interactions such as hyperconjugation. This analysis would reveal the nature of the hybridization of the atoms and the strength of various bonds and lone-pair interactions within this compound, offering insights into its stability and electronic structure.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Rotational Barriers and Preferred Conformations

By rotating the single bonds in this compound, such as the bond connecting the toluidino group to the acrylonitrile backbone and the bond linking the thienyl group, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of these rotational angles (dihedral angles). The minima on this surface correspond to stable conformations, while the maxima represent the energy barriers to rotation. This analysis would identify the most stable, low-energy conformation of the molecule and the energy required to transition between different conformations.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Predictions

Currently, there is a lack of specific published data detailing the computational Nuclear Magnetic Resonance (NMR) chemical shift predictions for this compound. Theoretical calculations for similar compounds are often performed using methods like Gauge-Independent Atomic Orbital (GIAO) within Density Functional Theory (DFT), commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). Such studies would typically predict the 1H and 13C chemical shifts in a solvent like DMSO-d6, which could then be correlated with experimental data to confirm the molecular structure. However, specific predicted values for the title compound are not available in the reviewed literature.

Vibrational Frequency Calculations for IR and Raman Assignments

Detailed theoretical vibrational frequency calculations for this compound are not presently available in published literature. This type of analysis is generally carried out using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations. Key vibrational modes that would be of interest include the C≡N stretching of the nitrile group, C=C stretching of the acrylonitrile backbone, N-H bending, and various aromatic C-H and C=C stretching modes from the thienyl and toluidino rings. Without specific studies on this compound, a detailed assignment of vibrational modes is not possible.

Photophysical Property Modeling

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Transition States

Specific Time-Dependent Density Functional Theory (TD-DFT) studies focused on the excitation energies and transition states of this compound have not been reported in the available scientific literature. This computational approach is instrumental in understanding the electronic absorption spectra of molecules. For analogous compounds, TD-DFT calculations, often performed at the B3LYP/6-311+G(d,p) level of theory in a solvent medium simulated by the Polarizable Continuum Model (PCM), are used to calculate the vertical excitation energies (λmax), oscillator strengths (ƒ), and the nature of electronic transitions (e.g., HOMO→LUMO).

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

While the structure of this compound, featuring an electron-donating toluidino group and an electron-withdrawing acrylonitrile moiety, suggests the potential for intramolecular charge transfer (ICT), specific computational analyses to confirm and quantify this characteristic are not found in the current literature. Such an analysis would typically involve examining the electron density distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A spatial separation of HOMO (often localized on the donor fragment) and LUMO (on the acceptor fragment) would provide evidence for ICT upon electronic excitation.

Molecular Modeling of Interactions with Biomolecular Targets

There are no available molecular modeling or docking studies in the public domain that investigate the interactions of this compound with specific biomolecular targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These studies are crucial for understanding the potential biological activity of a compound. The absence of such research means that the binding modes and potential biological targets for this specific molecule remain computationally unexplored.

An extensive search of scientific literature and databases has been conducted to gather information specifically on the chemical compound “this compound” for the requested article. Unfortunately, detailed research findings regarding its theoretical and computational chemistry investigations, including ligand-receptor docking simulations, molecular dynamics simulations, and the prediction of nonlinear optical properties, are not available in the public domain.

The search did not yield any specific studies that have performed and published results for ligand-receptor docking or molecular dynamics simulations involving this particular compound. Similarly, while the broader class of thienyl-containing compounds is known to be investigated for nonlinear optical (NLO) properties, specific predicted or experimentally determined NLO data for “this compound” could not be located.

Due to the strict requirement to focus solely on “this compound” and to provide detailed, scientifically accurate research findings and data tables, it is not possible to generate the requested article sections (5.5.1, 5.5.2, and 5.6) without specific studies on this compound. Providing information on related compounds would not adhere to the explicit instructions provided.

Therefore, the requested article cannot be generated at this time due to the absence of specific published research on the theoretical and computational aspects of “this compound”.

Applications in Advanced Materials and Functional Systems

Incorporation into Electroactive and Optoelectronic Materials

While specific research on the polymerization of 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile is not extensively documented in publicly available literature, the presence of a thiophene (B33073) moiety provides a clear pathway for its incorporation into electroactive polymers. Thiophene and its derivatives are well-known for their ability to form conducting polymers through various polymerization techniques.

Polymerization via Thiophene Moiety for Conducting Polymers

The thiophene unit in this compound is the key functional group that would enable its polymerization into a conducting polymer. The polymerization typically proceeds through the coupling of radical cations at the 2 and 5 positions of the thiophene ring, leading to a conjugated polymer backbone. This π-conjugated system is responsible for the material's ability to conduct charge. The pendant -(4-toluidino)acrylonitrile group would act as a functional side chain, influencing the polymer's solubility, morphology, and optoelectronic properties.

Electrochemical Polymerization Methods and Film Characterization

Electrochemical polymerization is a common and effective method for creating thin, uniform films of conducting polymers directly onto an electrode surface. nih.gov For a monomer like this compound, this process would involve its oxidation in an electrochemical cell containing a suitable solvent and supporting electrolyte. nih.gov The resulting polymer film could then be characterized by techniques such as cyclic voltammetry to assess its redox behavior and electrochemical stability, and scanning electron microscopy (SEM) to study its surface morphology. nih.gov

Chemical Polymerization Strategies

Chemical polymerization offers an alternative route to synthesize bulk quantities of the polymer. This typically involves using an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene units. The properties of the resulting polymer, such as molecular weight and conductivity, would be dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature.

Chromogenic and Luminescent Applications

The structural features of this compound also point towards potential applications in chromogenic and luminescent systems. The extended conjugation and the presence of donor (toluidine) and acceptor (acrylonitrile) groups can give rise to interesting optical phenomena.

Electrochromic Properties and Device Performance

Polymers derived from this compound are expected to exhibit electrochromic behavior, meaning they can change color in response to an applied electrical potential. This property arises from the changes in the electronic structure of the polymer backbone as it is oxidized and reduced. The specific colors and the efficiency of the color change would be influenced by the pendant groups.

A structurally similar compound, Z-2,3-bis(4-(thiophen-3-yl)phenyl)acrylonitrile, has been synthesized and its copolymer with 3,4-ethylenedioxythiophene (B145204) (EDOT) demonstrated multicolor electrochromism, switching between claret red in the reduced state and blue-green in the oxidized state. An electrochromic device fabricated with this copolymer exhibited a high optical contrast and fast switching times. These findings suggest that a polymer of this compound could also be a promising candidate for electrochromic applications.

Future Research Directions and Emerging Perspectives

Rational Design of Next-Generation Thiophene-Acrylonitrile Derivatives

The performance of organic materials is intrinsically linked to their molecular structure. Future research will undoubtedly focus on the rational design of next-generation derivatives of 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile to fine-tune their electronic and optical properties. A key strategy will involve systematic modifications of the donor, acceptor, and π-bridge components of the molecule.

By introducing various electron-donating or -withdrawing substituents at different positions on the thienyl and toluidino rings, researchers can modulate the intramolecular charge transfer (ICT) characteristics. For instance, the incorporation of stronger donor groups, such as methoxy (B1213986) or dimethylamino moieties, on the toluidino ring is expected to enhance the electron-donating strength, leading to a red-shift in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups, like nitro or cyano groups, on the thienyl ring could lower the LUMO energy level, potentially improving electron injection and transport properties.

Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in predicting the effects of these structural modifications on the frontier molecular orbital (HOMO-LUMO) energy levels, absorption spectra, and other key photophysical parameters. This predictive power will enable a more targeted and efficient synthetic approach, minimizing trial-and-error experimentation.

Table 1: Predicted Effects of Substituent Modification on the Photophysical Properties of this compound Derivatives

| Substituent on Toluidino Ring | Substituent on Thienyl Ring | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Predicted λmax (nm) |

| -CH3 (original) | -H (original) | -5.40 | -2.50 | 2.90 | 420 |

| -OCH3 | -H | -5.25 | -2.48 | 2.77 | 445 |

| -N(CH3)2 | -H | -5.10 | -2.45 | 2.65 | 468 |

| -CH3 | -NO2 | -5.55 | -2.80 | 2.75 | 450 |

| -CH3 | -CN | -5.60 | -2.75 | 2.85 | 435 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends.

Exploration of Novel Polymer Architectures and Hybrid Materials

The versatility of the this compound scaffold extends beyond small molecules to the realm of polymers and hybrid materials. Future research will likely explore the incorporation of this chromophore into various polymer backbones to create functional materials with enhanced processability and performance.

One promising avenue is the synthesis of copolymers where the thiophene-acrylonitrile unit is integrated into a conjugated polymer backbone, such as poly(thiophene), poly(fluorene), or poly(phenylene vinylene). This can be achieved by functionalizing the parent molecule with polymerizable groups, such as vinyl or halide moieties, followed by established polymerization techniques like Suzuki or Stille cross-coupling reactions. The resulting polymers could exhibit interesting electrochromic, electroluminescent, or photovoltaic properties.

Furthermore, the creation of organic-inorganic hybrid materials represents another exciting frontier. By grafting this compound derivatives onto the surface of inorganic nanoparticles (e.g., TiO₂, ZnO, or quantum dots), it may be possible to develop novel materials for applications in photocatalysis, sensing, and bioimaging. The organic component would act as a light-harvesting antenna, transferring energy to the inorganic core.

Advanced In Situ Characterization of Dynamic Processes

A deeper understanding of the dynamic processes that govern the performance and stability of materials based on this compound is crucial for their practical application. Future research will increasingly rely on advanced in situ characterization techniques to monitor these processes in real-time.

For instance, spectroelectrochemistry, which combines spectroscopy (e.g., UV-Vis, fluorescence) with electrochemistry, can provide valuable insights into the changes in the electronic structure of these molecules and their polymers upon oxidation and reduction. This is particularly relevant for applications in electrochromic devices and organic light-emitting diodes (OLEDs). In situ monitoring of polymerization kinetics, using techniques like Raman or infrared spectroscopy, can help to optimize reaction conditions and control the molecular weight and polydispersity of the resulting polymers.

Moreover, in situ techniques will be vital for studying the degradation mechanisms of these materials under operational stress (e.g., exposure to light, heat, or electrical bias). By identifying the pathways of degradation, researchers can develop strategies to enhance the long-term stability of devices incorporating these compounds.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and characterization and theoretical modeling will be a cornerstone of future research in this area. As mentioned earlier, quantum chemical calculations can provide invaluable predictive insights into the structure-property relationships of novel derivatives.

Beyond predicting the properties of isolated molecules, computational methods can be employed to simulate the behavior of these molecules in more complex environments. For example, molecular dynamics simulations can be used to study the morphology and packing of these molecules in thin films, which is critical for charge transport in organic electronic devices. Furthermore, computational models can aid in the interpretation of experimental data from complex characterization techniques.

This integrated approach will create a feedback loop where experimental results are used to refine theoretical models, and in turn, the improved models guide the design of new and improved materials. This will accelerate the pace of discovery and innovation in the field of thiophene-acrylonitrile-based materials.

Table 2: Comparison of Experimental and Computationally Predicted Data for a Hypothetical Derivative

| Property | Experimental Value | DFT Calculated Value | % Difference |

| HOMO Energy (eV) | -5.35 | -5.40 | 0.93% |

| LUMO Energy (eV) | -2.52 | -2.50 | 0.79% |

| Optical Band Gap (eV) | 2.83 | 2.90 | 2.47% |

| λmax (nm) | 438 | 428 | 2.28% |

Note: The data in this table is hypothetical and serves to illustrate the potential synergy between experimental and computational approaches.

Expanding the Scope of Synthetic Transformations and Catalytic Systems

The efficient and versatile synthesis of this compound and its derivatives is paramount for their widespread investigation and potential commercialization. Future research will focus on expanding the repertoire of synthetic transformations and exploring novel catalytic systems to access a wider range of molecular architectures.

While traditional condensation reactions are effective for the synthesis of the basic scaffold, more advanced cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, will be crucial for the introduction of diverse functional groups and the construction of more complex conjugated systems. The development of more efficient and sustainable catalytic systems, perhaps utilizing earth-abundant metals or even metal-free catalysts, will also be a key research direction.

Furthermore, post-functionalization strategies, where modifications are made to the core molecule after its initial synthesis, will offer a modular approach to creating libraries of derivatives for high-throughput screening of their properties. This will enable a more rapid exploration of the vast chemical space surrounding the this compound framework.

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(3-thienyl)-3-(4-toluidino)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a nitrile-containing precursor reacts with an aromatic aldehyde in the presence of a base catalyst (e.g., piperidine). For example, analogous acrylonitrile derivatives are synthesized by refluxing 4-thiazolidinone derivatives with aldehydes in ethanol . Optimization involves adjusting solvent polarity, catalyst concentration, and reaction time. Characterization typically employs NMR, IR, and mass spectrometry to confirm regiochemistry and purity. Crystallization from solvents like ethanol or DCM is recommended to isolate stereoisomers .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography and Hirshfeld analysis resolve structural ambiguities in acrylonitrile derivatives?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and stereochemistry (e.g., Z/E isomerism). For instance, SC-XRD of (Z)-3-(3,4-dimethoxyphenyl)acrylonitrile confirmed a dihedral angle of 18.7° between aromatic planes . Hirshfeld analysis further quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) by mapping electron density surfaces. This method was applied to bis(methylthio)acrylonitrile derivatives to correlate packing efficiency with antimicrobial activity .

Basic Biological Evaluation

Q. Q3. What protocols are used to assess the antimicrobial activity of acrylonitrile-based compounds?

Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Compounds are dissolved in DMSO and tested at concentrations from 1–100 μg/mL using broth microdilution. Positive controls (e.g., ampicillin) and solvent blanks are mandatory. For example, thiazolidinone-acrylonitrile hybrids showed MIC values of 8–32 μg/mL against B. subtilis .

Advanced Mechanistic Studies

Q. Q4. How can molecular docking and MD simulations elucidate the mechanism of action for acrylonitrile derivatives?

Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., bacterial DNA gyrase). For bis(methylthio)acrylonitrile, docking revealed hydrogen bonds with Tyr-109 and hydrophobic interactions with Val-167 residues in E. coli FabH enzyme . Molecular dynamics (MD) simulations (50–100 ns) assess stability of ligand-protein complexes, with RMSD and RMSF metrics validating binding modes.

Basic Safety and Handling

Q. Q5. What safety protocols are critical when handling acrylonitrile derivatives?

Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity (e.g., acrylonitrile is a suspected carcinogen ). Storage should avoid light and moisture, with containers labeled per GHS standards (e.g., "Warning: Harmful if inhaled"). Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in toxicity data across studies?

Methodological Answer : Compare NOAEL/LOAEL values across species (e.g., rat vs. human hepatotoxicity) using dose-scaling (mg/kg body weight). For acrylonitrile, conflicting neurotoxicity data (e.g., acute vs. chronic exposure) require meta-analysis of ToxLine and TOXCENTER datasets . Adjust for confounding variables (e.g., metabolic differences) using physiologically based pharmacokinetic (PBPK) models.

Basic Experimental Design

Q. Q7. What factorial design approaches optimize reaction yields in acrylonitrile synthesis?

Methodological Answer : Two-level factorial designs screen variables (temperature, catalyst loading, solvent ratio). For example, orthogonal arrays (L9 Taguchi) reduced reaction steps for similar acrylonitriles by prioritizing temperature (p < 0.05) over solvent polarity . Response surface methodology (RSM) refines optimal conditions via central composite designs .

Advanced Computational Modeling

Q. Q8. How can quantum chemical calculations accelerate reaction design for acrylonitrile derivatives?

Methodological Answer : Density functional theory (DFT) at B3LYP/6-311G** level predicts transition states and reaction pathways. For instance, ICReDD’s workflow combines DFT with experimental feedback to optimize Knoevenagel reactions, reducing trial-and-error by 60% . Machine learning (e.g., ANN models) further correlates substituent effects (Hammett σ) with reaction rates .

Basic Spectral Interpretation

Q. Q9. How do NMR and IR spectra distinguish regioisomers in acrylonitrile derivatives?

Methodological Answer : In -NMR, vinyl proton splitting patterns (doublets for E, singlets for Z isomers) and aromatic integration ratios (e.g., 4-toluidino vs. thienyl groups) confirm regiochemistry. IR stretches at ~2200 cm (C≡N) and ~1600 cm (C=C) validate conjugation. For example, 3-thienyl substituents show distinct -NMR shifts at δ 125–130 ppm .

Advanced Data Management

Q. Q10. What strategies ensure reproducibility and data integrity in acrylonitrile research?

Methodological Answer : Use electronic lab notebooks (ELNs) with blockchain timestamping for raw data (e.g., crystallization parameters, MIC values). Chemical software (e.g., ChemAxon) standardizes nomenclature and tracks batch variations. Data encryption (AES-256) and access controls (LDAP integration) prevent tampering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.